Natural Occurrence in Longicatenamycin: 5-Chloro-D-tryptophan as a Unique Antibiotic Building Block
5-Chloro-D-tryptophan is a confirmed constituent of the cyclic hexapeptide antibiotic longicatenamycin, isolated from Streptomyces diastaticus S-520. This structural incorporation was verified by NMR, MS, and ORD, with absolute configuration confirmed by ozonolytic degradation to D-aspartic acid [1]. The parent D-tryptophan is not a component of this antibiotic; the 5-chloro substitution and D-configuration are essential for the observed antibacterial activity of longicatenamycin against Gram-positive pathogens [1].
| Evidence Dimension | Natural occurrence as an antibiotic constituent |
|---|---|
| Target Compound Data | 5-Chloro-D-tryptophan is a building block of longicatenamycin, an antibiotic effective against Gram-positive bacteria (including staphylococci and enterococci) |
| Comparator Or Baseline | D-tryptophan – not a component of longicatenamycin; L-tryptophan – proteinogenic and lacks antibacterial activity in this context |
| Quantified Difference | Longicatenamycin exhibits in vitro activity against Gram-positive pathogens; 5-chloro-D-tryptophan is essential for this activity |
| Conditions | Isolation from Streptomyces diastaticus S-520 fermentation broth; structural characterization by NMR, MS, ORD, and chemical degradation |
Why This Matters
Procurement of 5-chloro-D-tryptophan enables direct investigation of structure-activity relationships in chlorinated peptide antibiotics, a class with demonstrated efficacy against clinically relevant Gram-positive pathogens.
- [1] Shiba, T.; Mukunoki, Y.; Akiyama, H. Component Amino Acids of the Antibiotic Longicatenamycin. Isolation of 5-Chloro-D-tryptophan. Bulletin of the Chemical Society of Japan 1975, 48 (6), 1902–1905. https://doi.org/10.1246/bcsj.48.1902 View Source
